![molecular formula C20H30N2O B2477077 N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide CAS No. 955528-40-2](/img/structure/B2477077.png)
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide
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Description
Synthesis Analysis
While specific synthesis information for this compound is not available, there are general methods for synthesizing highly substituted tetrahydroquinolines. One method involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Chemical Reactions Analysis
Tetrahydroquinolines have been targeted by many research groups because of their abundance in natural products and notable biological activity . They are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .Scientific Research Applications
- Application : N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide serves as a precursor in inherently sustainable MCRs. These reactions allow the assembly of complex molecules, making them valuable in medicinal and pharmaceutical chemistry .
- Role of 1 H -Indole-3-carbaldehyde : This compound and its derivatives are essential precursors for generating biologically active structures. They participate in the synthesis of various heterocyclic derivatives, such as carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .
- Synthesis : Researchers have employed greener strategies to synthesize novel benzimidazole-substituted indoles using N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide as a precursor. ZnO nanoparticles serve as a reusable catalyst in this process .
- Synthesis : The compound contributes to the synthesis of ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This synthesis involves the Biginelli reaction followed by the Huisgen 1,3-dipolar cycloaddition .
- Application : N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide plays a role in cascade reactions leading to highly substituted 1,2,3,4-tetrahydroquinolines. These reactions are valuable for drug discovery and synthetic chemistry .
Multicomponent Reactions (MCRs) in Sustainable Synthesis
Biologically Active Structures
Benzimidazole-Substituted Indoles
Tetrahydropyrimidine Derivatives
Cascade Reactions for Tetrahydroquinolines
Diverse Functional Groups and Coupling Reactions
properties
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-2-22-14-6-9-18-15-16(10-11-19(18)22)12-13-21-20(23)17-7-4-3-5-8-17/h10-11,15,17H,2-9,12-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRPPVNYHRHSTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)cyclohexanecarboxamide |
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